Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate
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Description
Scientific Research Applications
Photoredox Catalysis
“Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is used in photoredox-catalyzed cascade annulation . This process involves the reaction of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. The result is the synthesis of benzothiophenes and benzoselenophenes .
Synthesis of Thiophene Derivatives
This compound plays a significant role in the synthesis of thiophene derivatives . Thiophene-based analogs are of great interest to scientists due to their potential as biologically active compounds .
Drug Discovery
“Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” has potential applications in drug discovery. Its unique structure can be used to develop advanced compounds with a variety of biological effects .
Polymer Synthesis
This compound is also used in polymer synthesis. Its unique structure can be incorporated into polymers to enhance their properties.
Material Science
“Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is used in material science. It can be used to develop new materials with unique properties.
Corrosion Inhibitors
Thiophene derivatives, such as “Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate”, are used as corrosion inhibitors . They can protect metals from corrosion in industrial applications.
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Biological Research
“Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is used in biological research. It can be used to study various biological processes and develop new treatments for diseases.
properties
IUPAC Name |
methyl 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)24-15-10-6-5-9-14(15)19-26(21,22)13-7-3-2-4-8-13/h2-12,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORCTUBAZGDHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate |
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